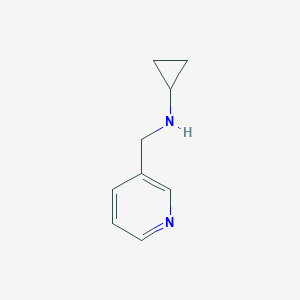
N-(pyridin-3-ylmethyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)cyclopropanamine (NPC) is an organic compound that belongs to the cyclopropanamine family. It is a cyclic amine containing a pyridine ring and a methyl group. NPC has been extensively studied due to its wide range of applications in the field of synthetic chemistry. It has been used as a building block for the synthesis of various organic compounds and as a catalyst for various reactions. NPC has also been studied for its potential use in the pharmaceutical industry, as a drug delivery agent, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Anticancer Activity
A study explored the synthesis of piperazine-2,6-dione derivatives, including those derived from pyridin-3-ylmethanamine, and evaluated their anticancer activity. Compounds exhibited significant anticancer activity against various cancer cell lines, highlighting their potential in anticancer drug development (Sandeep Kumar et al., 2013).
Photodynamic Therapy
Research on the formation of an iron(III) complex involving pyridin-2-ylmethanamine demonstrated its application in photodynamic therapy for breast cancer. The complex showed high anti-proliferation efficiency under light irradiation, suggesting its utility as a photosensitizer in cancer treatment (Zhong‐Hong Zhu et al., 2019).
Anticonvulsant Agents
A series of novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions, were screened for anticonvulsant activity. Several compounds showed promising results, indicating their potential as anticonvulsant agents (S. Pandey & R. Srivastava, 2011).
Crystal Structure Analysis
The synthesis and crystal structure analysis of N-cyclopropyl-9-(3,4-dicholophenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione were reported, showcasing the importance of such analyses in understanding compound properties (Feng et al., 2005).
Molecular Interactions
A study on the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines emphasized the role of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing, contributing to the field of molecular engineering and design (C. Lai et al., 2006).
Inflammation Inhibition
New N-pyridinyl(methyl)indolalkanamides were synthesized, acting as non-acidic NSAIDs. Among them, a compound showed higher activity than ibuprofen in the TPA-induced mouse ear swelling assay, indicating its potential as an inflammation inhibitor (Alexandra Dassonville et al., 2004).
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-8(6-10-5-1)7-11-9-3-4-9/h1-2,5-6,9,11H,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFHAPIXJIHOOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360631 |
Source


|
| Record name | N-(pyridin-3-ylmethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183609-18-9 |
Source


|
| Record name | N-(pyridin-3-ylmethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(pyridin-3-yl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)
![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)





